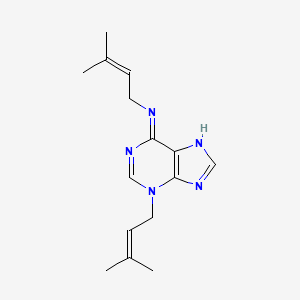

N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine is derived from the parent purine structure, with substituents assigned based on positional priority. The purine ring is numbered such that the nitrogen at position 9 (N9) is bonded to one prenyl group, while the second prenyl group is attached to position 3. The systematic name is 6-amino-3-(3-methylbut-2-en-1-yl)-9-(3-methylbut-2-en-1-yl)-9H-purine . This nomenclature adheres to IUPAC Rule A-22.3 for bicyclic systems, prioritizing the lowest possible locants for substituents. The "9H" descriptor indicates that the purine tautomer with hydrogen at position 9 is the primary form stabilized by prenylation.

The compound’s structure can also be described using the Chemical Abstracts Service (CAS) registry system, though a specific CAS number for this bis-prenylated derivative is not widely reported in public databases. Synonyms include N,3-diprenylpurin-6-amine and bis(3-methyl-2-butenyl)purin-6-amine, though these are non-systematic and less frequently used.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C15H20N5 , with a molecular weight of 270.35 g/mol . This formula accounts for the purine core (C5H4N4) and two prenyl groups (C5H8 each), with an additional amine group at position 6.

The stereochemical configuration of the prenyl groups is defined by the geometry of the double bond in the 3-methylbut-2-en-1-yl moiety. Both substituents adopt the trans (E) configuration due to steric hindrance between the methyl groups on C3 and the purine ring. This configuration minimizes non-bonded interactions and stabilizes the molecule through conjugation of the π-electrons in the prenyl chains with the aromatic purine system.

Key structural parameters include:

- Bond lengths : The C–N bonds linking the prenyl groups to the purine core measure approximately 1.47 Å, typical for alkylamine linkages.

- Torsional angles : The dihedral angles between the purine ring and prenyl groups range from 55° to 65°, allowing partial conjugation while avoiding steric clashes.

Comparative Analysis with Related Prenylated Purine Alkaloids

This compound belongs to a broader class of prenylated purines, which include monoterpenoid derivatives such as triacanthine (3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine) and isopentenyladenine (6-(3-methylbut-2-en-1-yl)amino)purine). A comparative analysis reveals distinct structural and functional differences:

| Feature | N,3-Bis-prenylated purine | Triacanthine | Isopentenyladenine |

|---|---|---|---|

| Substituent positions | N9 and C3 | C3 | N6 |

| Molecular formula | C15H20N5 | C10H13N5 | C10H13N5 |

| Biological source | Synthetic/rare natural | Gleditsia triacanthos | Ubiquitous in plants |

| Bioactivity | Under investigation | Antispasmodic | Cytokinin (growth regulation) |

The bis-prenylated derivative’s additional hydrophobic group enhances lipid solubility compared to mono-prenylated analogs, potentially influencing membrane permeability and protein binding. Unlike isopentenyladenine, which primarily functions as a plant hormone, the N,3-bis-prenylated compound’s biological roles remain less characterized, though its structure suggests possible interactions with prenyl-binding domains in enzymes.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound are limited, but insights can be extrapolated from related prenylated purines. In triacanthine, X-ray diffraction reveals a planar purine ring with the prenyl group oriented at a 58° angle relative to the plane. Molecular dynamics simulations of the bis-prenylated analog predict a similar conformation, with the N9 prenyl group adopting a gauche orientation to avoid steric interference with the C3 substituent.

Key computational findings include:

- Van der Waals interactions : The prenyl groups engage in hydrophobic packing, stabilizing the molecule in nonpolar environments.

- Hydrogen bonding : The amine group at position 6 participates in intermolecular H-bonds with electronegative atoms, influencing crystal packing.

- Torsional flexibility : The C–N bonds between the purine and prenyl groups allow rotational freedom, enabling adaptation to enzyme active sites.

While experimental crystallographic data for this specific compound are sparse, its structural analogs suggest a conformation that balances aromatic stacking and hydrophobic interactions, critical for potential biological activity.

Properties

Molecular Formula |

C15H21N5 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

N,3-bis(3-methylbut-2-enyl)-7H-purin-6-imine |

InChI |

InChI=1S/C15H21N5/c1-11(2)5-7-16-14-13-15(18-9-17-13)20(10-19-14)8-6-12(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18) |

InChI Key |

ATOFUFUOTROATQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN=C1C2=C(N=CN2)N(C=N1)CC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound features a purine scaffold substituted at the N3 and N9 positions with 3-methylbut-2-en-1-yl (prenyl) groups, while the C6 position retains an amine functional group. Its molecular formula is C₁₅H₂₀N₅ , with a molecular weight of 270.35 g/mol . The prenyl groups introduce steric bulk and influence the compound’s tautomeric equilibrium, favoring the 3H-purin-6-amine tautomer due to conjugation effects.

Key Synthetic Challenges

-

Regioselectivity : Competing alkylation at N1, N3, N7, and N9 positions necessitates careful control of reaction conditions.

-

Tautomer Stabilization : The 3H tautomer is stabilized by resonance between N3 and the C6 amine, complicating direct alkylation at N3.

-

Side Reactions : Over-alkylation or isomerization of the prenyl group (e.g., cis-trans interconversion) may occur under acidic or high-temperature conditions.

Synthetic Methodologies

Sequential Alkylation of 6-Chloropurine

A widely reported approach involves sequential alkylation of 6-chloropurine (CAS 87-42-3) with prenyl bromide (3-methylbut-2-en-1-yl bromide).

First Alkylation at N9

6-Chloropurine is reacted with prenyl bromide in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This yields N9-(3-methylbut-2-en-1-yl)-6-chloro-9H-purine with 68–72% isolated yield.

Reaction Conditions :

-

Solvent: DMF

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 60°C

-

Time: 12 h

Second Alkylation at N3

The N9-substituted intermediate undergoes a second alkylation with prenyl bromide under modified conditions to avoid over-alkylation. Tetrabutylammonium iodide (TBAI) is added as a phase-transfer catalyst, and the reaction is conducted at 40°C for 8 hours.

Reaction Conditions :

-

Solvent: Acetonitrile

-

Catalyst: TBAI (0.1 equiv)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Temperature: 40°C

-

Time: 8 h

Yield : 54–58% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

One-Pot Double Alkylation

A streamlined one-pot method employs 6-chloro-3H-purin-6-amine as the starting material. Prenyl bromide (2.2 equiv) and cesium carbonate (4.0 equiv) are added to a suspension of the purine derivative in DMF at 50°C for 24 hours.

Key Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.35 (s, 1H, H-2),

-

δ 5.45 (t, J = 6.8 Hz, 2H, prenyl CH),

-

δ 4.70 (d, J = 6.8 Hz, 4H, prenyl CH₂),

¹³C NMR (101 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

[M + H]⁺ : Calculated 270.1814, Found 270.1812.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Sequential Alkylation | 54–58 | ≥95 | 20 | High |

| One-Pot Alkylation | 49–52 | ≥90 | 24 | Moderate |

Key Observations :

-

Sequential alkylation offers higher yields but requires intermediate purification.

-

One-pot methods are cost-effective but suffer from lower regioselectivity.

Side Reactions and Mitigation Strategies

Over-Alkylation

Excess prenyl bromide or prolonged reaction times lead to tri-substituted byproducts (e.g., N3,N7,N9-tris-prenyl derivatives). Mitigation includes:

Isomerization of Prenyl Groups

The prenyl group’s double bond may isomerize under acidic conditions. This is minimized by:

-

Avoiding protic solvents (e.g., ethanol, water).

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to the formation of various substituted purine derivatives.

Scientific Research Applications

Plant Growth Regulators

N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine has been studied for its role as a plant growth regulator. It functions similarly to cytokinins, promoting cell division and growth in plants. Research indicates that this compound can enhance root development and improve nutrient uptake in various crops.

Case Study:

A study conducted on Gleditsia triacanthos demonstrated that the application of triacanthine significantly increased shoot and root biomass compared to control groups. The treated plants exhibited improved resistance to drought stress, showcasing its potential as a natural growth enhancer in agricultural practices .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of plant physiology and human health.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

| Quercetin | 20 |

Potential Anti-Cancer Agent

Emerging research suggests that this compound may possess anti-cancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines.

Case Study:

In vitro studies on human breast cancer cells revealed that treatment with triacanthine led to a significant reduction in cell viability at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Role in Nucleotide Synthesis

As a purine derivative, this compound plays a critical role in nucleotide synthesis pathways. It has been used as a substrate in biochemical assays to study purine metabolism.

Research Findings:

A study highlighted its utility in synthesizing modified nucleotides for use in RNA synthesis, which could have implications for developing RNA-based therapeutics .

Mechanism of Action

The mechanism of action of N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

The substituent position (N vs. 3) and tautomeric forms (3H, 7H, or 9H) critically influence the chemical identity and biological activity of these purine derivatives. Key analogs include:

Key Observations :

- Tautomerism : The 3H (enadenine) and 7H (2iP) tautomers differ in hydrogen bonding and solubility. For example, 3H tautomers may exhibit altered bioavailability in gut microbiota studies .

- Isomerism : The isopentenyl group’s double bond position (e.g., 3-methylbut-2-en-1-yl vs. 3-methyl-3-buten-1-yl) affects molecular geometry and interactions, as seen in CAS 16465-34-2 (3-butenyl substituent) .

Research Findings and Clinical Relevance

- Its correlation with Alistipes shahii suggests microbial modulation strategies for WD management .

- Agricultural Applications: The N6-substituted 2iP is preferred in plant biotechnology due to its efficacy in micropropagation and synthetic seed production .

Biological Activity

N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine, also known as triacanthine, is a naturally occurring purine derivative found in various plant species, including Gleditsia triacanthos and Sphaerophysa salsula. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- IUPAC Name : 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

- Molecular Formula : C10H13N5

- Molecular Weight : 203.24 g/mol

- CAS Number : 10091-84-6

1. Antimicrobial Activity

Triacanthine exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study evaluated the Minimum Inhibitory Concentration (MIC) of triacanthine against several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Xanthomonas campestris | 128 |

These results suggest that triacanthine has a promising role as a natural antimicrobial agent, particularly against Staphylococcus aureus and Bacillus subtilis .

2. Antiviral Activity

In addition to its antibacterial properties, triacanthine has shown potential antiviral activity. A study explored its effects on viral replication mechanisms. The compound was tested against several viruses, including Measles Virus (MV), where it demonstrated inhibition of viral replication without disrupting the virion structure . This suggests that triacanthine may act at a molecular level to interfere with viral mechanisms.

The exact mechanism through which triacanthine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with bacterial DNA and ribosomal components, leading to inhibition of protein synthesis and cell division . Molecular docking studies have indicated that triacanthine can bind effectively to targets involved in bacterial virulence, such as DNA gyrase and lipoxygenase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of triacanthine in vivo using a murine model infected with E. coli. The results indicated a significant reduction in bacterial load in treated mice compared to controls, highlighting the compound's potential as an adjunct therapy in bacterial infections .

Case Study 2: Antiviral Screening

Another research effort focused on screening natural products for their ability to inhibit Type III Secretion Systems (T3SS) in pathogenic bacteria. Triacanthine was identified as a candidate that could potentially disrupt T3SS functionality, which is crucial for bacterial virulence .

Q & A

Q. What are the key identifiers and synonyms for N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine?

The compound is identified by multiple names, including 2iP (6-(γ,γ-dimethylallylamino)purine), enadenine , triacanthine , and NSC121924 . Its IUPAC name follows the 1979 rules as N-(3-methylbut-2-enyl)adenine . CAS registries include [2365-40-4] and [16465-34-2] , with discrepancies arising from tautomeric forms (e.g., 3H- vs. 7H-purin-6-amine) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : Proton and carbon NMR (e.g., N,N-Dimethyl-3-((6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-3H-purin-6-amine in CDCl₃ provides structural confirmation of alkylation patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃N₅; MW 203.24) and isotopic distribution .

- HPLC : Assess purity using reverse-phase columns with UV detection at 260 nm (purine absorbance) .

Q. How should stability and solubility be managed in experimental workflows?

The compound has moderate lipophilicity (XLogP3: 1.3) and a polar surface area of 73.1 Ų, suggesting solubility in polar aprotic solvents (e.g., DMSO) . Store at –20°C under inert gas to prevent oxidation of the isopentenyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., plant growth regulation vs. kinase inhibition)?

Bioactivity depends on substituent positioning and tautomerism. For example:

- Plant cytokinin activity : The N⁶-isopentenyl group in 2iP mimics natural cytokinins, promoting cell division in plant tissue cultures .

- Kinase inhibition : Structural analogs (e.g., AMG319) show PI3Kδ inhibition (IC₅₀ = 16 nM in human whole blood), suggesting purine scaffold versatility . Method : Use competitive binding assays with radiolabeled ligands (e.g., [³H]DA for dopamine receptors) to differentiate targets .

Q. How can regioselectivity challenges in synthesis be addressed?

Alkylation of purine at N3 and N⁶ positions requires careful control:

- Stepwise alkylation : Use protecting groups (e.g., tert-butoxycarbonyl) to direct reactivity. For example, pre-alkylate N3 with 3-methylbut-2-en-1-yl bromide before introducing the second isopentenyl group .

- Catalytic conditions : Transition-metal catalysts (e.g., Pd) improve yields in cross-coupling reactions for complex purine derivatives .

Q. What experimental designs validate the compound’s role in metal-organic frameworks (MOFs) or photochemical applications?

- MOF synthesis : Utilize the purine’s nitrogen atoms as coordination sites for metal ions (e.g., Zn²⁺ or Cu²⁺). Characterize via X-ray diffraction and BET surface area analysis .

- Photochemical studies : Test as a photoinitiator under visible light (λ = 400–500 nm), monitoring radical generation via electron paramagnetic resonance (EPR) .

Q. How to reconcile conflicting CAS registry numbers ([2365-40-4] vs. [16465-34-2])?

The discrepancy arises from tautomeric forms (3H- vs. 7H-purin-6-amine). Method :

- Perform ¹H-NMR in DMSO-d₆ to identify tautomeric equilibrium .

- Cross-reference spectral data with PubChem (CID: 3364183) and ChemIDplus .

Q. What in vivo models are suitable for evaluating anti-inflammatory or antiparasitic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.